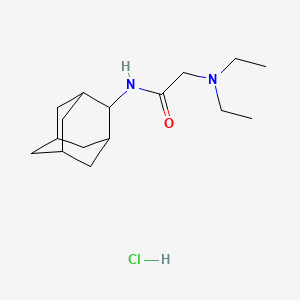

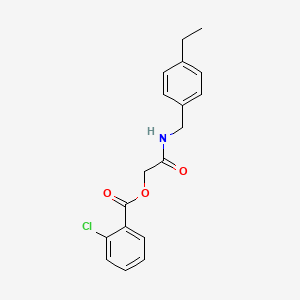

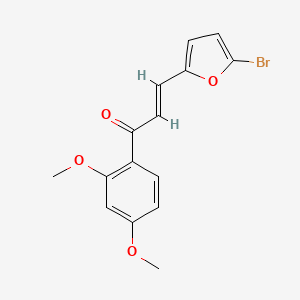

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)oxazol-5-amine, also known as FSL-1, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of toll-like receptor (TLR) agonists and has been shown to activate TLR2 and TLR6.

Scientific Research Applications

Fluorescent Molecular Probes

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)oxazol-5-amine and similar compounds have been studied for their potential as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, and are useful in studying various biological events and processes due to their high fluorescence quantum yields and large Stokes shift (Diwu et al., 1997).

Spectrophotofluorometric Analysis

This chemical has been evaluated for use in spectrophotofluorometric analysis to determine drugs with primary aromatic amino substituents. The method is based on the differential reaction of aromatic and aliphatic amines with fluorescamine, a related reagent (Sterling & Haney, 1974).

Polymer Electrolytes

The compound is involved in the synthesis of guanidinium-functionalized polymer electrolytes. These are synthesized via activated fluorophenyl-amine reaction, allowing precise control of cation functionality without deleterious side reactions (Kim et al., 2011).

Luminescence Properties

Research has been conducted on the spectral and luminescence properties of similar compounds. These studies include the ability of the sulfonyl group to transmit electronic effects to the overall molecular π-electron system, influencing solvation fluorochromia in polar solvents (Fedyunyaeva & Shershukov, 1993).

Benzoxazine Curing Systems

These compounds are part of the study of benzoxazine curing systems with amine. The research focuses on reactivity, reaction mechanism, and material properties, providing insights into improving thermosetting resins (Sun et al., 2015).

properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(1-phenylethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O4S/c1-14(15-6-3-2-4-7-15)23-20-21(24-19(28-20)18-8-5-13-27-18)29(25,26)17-11-9-16(22)10-12-17/h2-14,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKCWIDXMPXGOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)oxazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

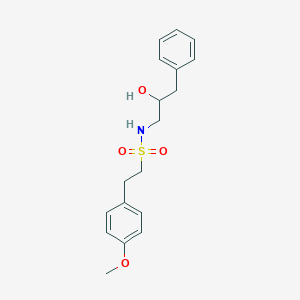

![N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B2784623.png)

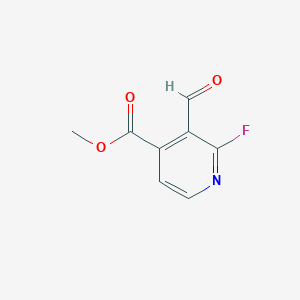

![3-Propan-2-yl-4-[2-(trifluoromethoxy)ethoxy]benzenesulfonyl fluoride](/img/structure/B2784626.png)

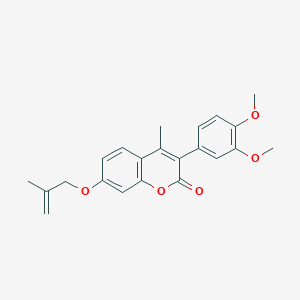

![N'-[4-(dimethylamino)benzyl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2784631.png)

![11-Bromo-7-(methylethyl)spiro[1,3-dioxane-2,3'-indoline]-8-one](/img/structure/B2784634.png)